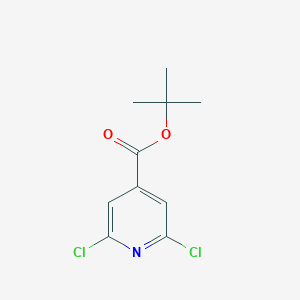

tert-Butyl 2,6-Dichloroisonicotinate

Overview

Description

Synthesis Analysis

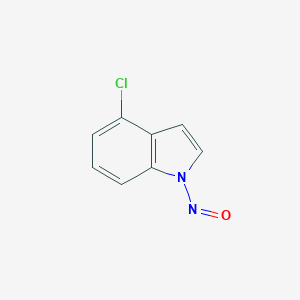

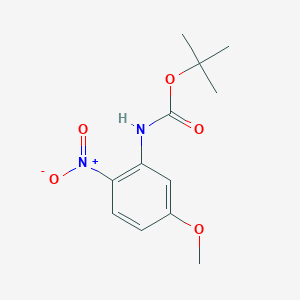

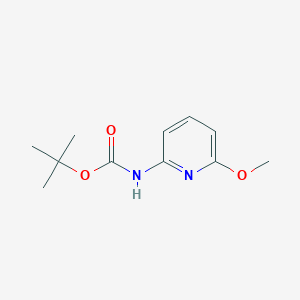

The synthesis of tert-butyl-containing compounds often involves multiple steps and can include reactions such as substitution, coupling, and crystallization. For example, the synthesis of a tert-butyl indole derivative was achieved through a three-step substitution reaction, as described in paper . Similarly, the synthesis of a tert-butyl ester of diselenobisnicotinic acid was based on 2-chloronicotinic acid, indicating the use of chlorinated precursors in the synthesis of related compounds .

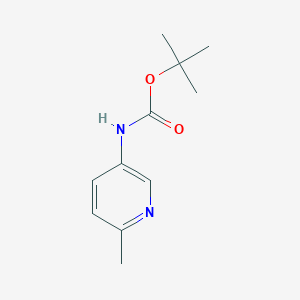

Molecular Structure Analysis

The molecular structure of tert-butyl-containing compounds is often characterized using techniques such as NMR spectroscopy, X-ray diffraction, and DFT analyses. For instance, the crystal structure of a tert-butyl pyridazinone derivative was determined and found to have an orthorhombic space group . The molecular structure of a tert-butyl indole derivative was also determined by X-ray diffraction and compared with DFT calculations . These techniques are crucial for understanding the three-dimensional arrangement of atoms in a molecule and their electronic properties.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl-containing compounds can be influenced by the presence of tert-butyl groups and other substituents. For example, the presence of tert-butyl groups in a phenolate moiety was found to influence the solvatochromic properties of a dye compound . Additionally, the reactivity of group 6 metal carbonyls with di-tert-butylcatecholate was studied, showing the formation of coordinatively unsaturated metal centers stabilized by pi-donation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds, such as thermal stability, solubility, and hydrogen bonding interactions, are important for their practical applications. The thermal and X-ray analyses of tert-butyl thienopyridine derivatives provided insights into their stability and molecular interactions . The extraction efficiency of tert-butylcalix arene-crown-6 compounds for alkaline earth metal ions was also studied, demonstrating the influence of conformation on selectivity and efficiency .

Scientific Research Applications

Catalytic Asymmetric Oxidation

- The catalytic asymmetric oxidation of tert-butyl disulfide, leading to the production of tert-butanesulfinamides and tert-butyl sulfoxides, showcases the role of tert-butyl compounds in synthesis processes (Cogan et al., 1998).

Antioxidant Properties in Polymers

- A study identified the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol in polyethylene, highlighting its role as an antioxidant in polymer production (Daun et al., 1974).

Organic Synthesis Catalysts

- Acid zeolites were used as catalysts in the tert-butylation of aromatic compounds, demonstrating the importance of tert-butyl groups in organic synthesis (Armengol et al., 1997).

Antioxidant and Radical Reaction Inhibitors

- The reaction mechanism of 2,6-di-tert. butyl phenol alkylation was studied for synthesizing antioxidants and inhibitors in polymer stabilizer technology (Volod’kin et al., 1990).

Nonreversible tert-Butylation of Alcohols and Phenols

- A study on the nonreversible tert-butylation of alcohols and phenols using noncoordinating acid-base catalysts reflects the versatility of tert-butyl compounds in various chemical reactions (Fandrick et al., 2021).

Electrochemical Properties in Transformer Oils

- The electrochemical properties of BHT, a tert-butyl compound, in transformer oil were investigated, showing its application in electrical insulation (Zhou et al., 2012).

Environmental and Health Implications

- A review on synthetic phenolic antioxidants, including tert-butyl compounds, discusses their environmental occurrence, human exposure, and toxicity, indicating the environmental impact of these compounds (Liu & Mabury, 2020).

Synthesis and Structure of Solvatochromic Dyes

- The synthesis and crystal structure determination of a tert-butyl phenolate dye used for determining solvent polarities highlights the application of tert-butyl compounds in dye chemistry (Shekhovtsov et al., 2012).

Reactions Involving Phosphorus Centers

- Research on reactions involving tert-butyl chlorophosphins illustrates the role of tert-butyl compounds in phosphorus chemistry (Scherer & Gick, 1970).

Role in Radical Trapping and Catalysis

- A study on the use of fullerenes as tert-butylperoxy radical traps shows the application of tert-butyl compounds in radical chemistry and catalysis (Gan et al., 2002).

Safety and Hazards

When handling “tert-Butyl 2,6-Dichloroisonicotinate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed .

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that alters their function, leading to downstream effects.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or other biomolecules it interacts with.

properties

IUPAC Name |

tert-butyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRVIRHWKQKSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626704 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2,6-Dichloroisonicotinate | |

CAS RN |

75308-46-2 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

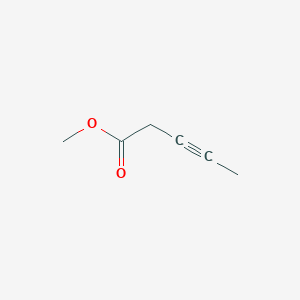

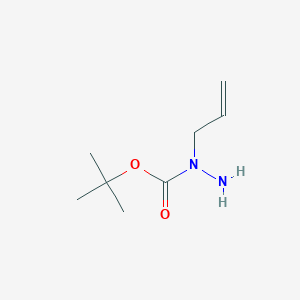

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)